molecular formula C22H25F3N2O2S B2899520 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421456-90-7

2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2899520
CAS No.: 1421456-90-7
M. Wt: 438.51
InChI Key: YCLZGZZPBKNPSI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic, piperidine, and pyridine rings, along with functional groups such as isopropylthio and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Isopropylthio Phenyl Intermediate: This step involves the reaction of 4-bromothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenyl bromide.

    Coupling with Piperidine: The intermediate is then reacted with 4-piperidone in the presence of a reducing agent like sodium borohydride to form the piperidine derivative.

    Introduction of the Pyridine Ring: The final step involves the reaction of the piperidine derivative with 5-(trifluoromethyl)pyridine-2-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of trifluoromethyl and isopropylthio groups on biological activity. These functional groups are known to influence the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross cell membranes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. Its unique combination of functional groups could impart desirable characteristics to polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone would depend on its specific application. In a medicinal context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring could facilitate interactions with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of isopropylthio.

    2-(4-(Isopropylthio)phenyl)-1-(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of both the isopropylthio and trifluoromethyl groups in 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2S/c1-15(2)30-19-6-3-16(4-7-19)13-21(28)27-11-9-18(10-12-27)29-20-8-5-17(14-26-20)22(23,24)25/h3-8,14-15,18H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZGZZPBKNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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